molecular formula C12H15ClFNO B11165797 2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide

2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide

Cat. No.: B11165797
M. Wt: 243.70 g/mol
InChI Key: OBOSOTLWGAHWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with diethylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The acetamide group can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The acetamide group can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro substituents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetamide group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the acetamide group.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products

    Substitution: Depending on the substituent introduced, products such as 2-(2-methoxy-6-fluorophenyl)-N,N-diethylacetamide can be formed.

    Oxidation: Products like 2-(2-chloro-6-fluorophenyl)acetic acid can be obtained.

    Reduction: Products such as 2-(2-chloro-6-fluorophenyl)ethylamine can be formed.

    Hydrolysis: The major products are 2-(2-chloro-6-fluorophenyl)acetic acid and diethylamine.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The acetamide group can also participate in hydrogen bonding and other interactions that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)acetic acid
  • 2-(2-chloro-6-fluorophenyl)ethylamine
  • 2-(2-methoxy-6-fluorophenyl)-N,N-diethylacetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties. These substituents can enhance its stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide

InChI

InChI=1S/C12H15ClFNO/c1-3-15(4-2)12(16)8-9-10(13)6-5-7-11(9)14/h5-7H,3-4,8H2,1-2H3

InChI Key

OBOSOTLWGAHWFR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=C(C=CC=C1Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.